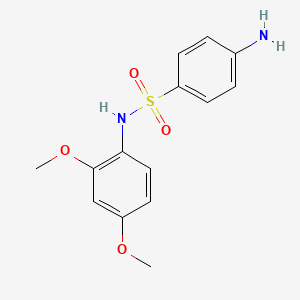

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFNPWLREAHHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952946-68-8 | |

| Record name | 4-amino-N-(2,4-dimethoxyphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride Followed by Reduction

The most widely documented approach involves a two-step process: (1) coupling 4-nitrobenzenesulfonyl chloride with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-4-nitrobenzenesulfonamide , followed by (2) reduction of the nitro group to an amine.

Step 1: Sulfonylation Reaction

4-Nitrobenzenesulfonyl chloride reacts with 2,4-dimethoxyaniline in the presence of a base to neutralize HCl generated during the reaction. Typical conditions include:

- Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

- Base : Triethylamine or pyridine.

- Temperature : Room temperature or reflux (40–90°C).

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride. The intermediate nitro compound is isolated via crystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group in N-(2,4-dimethoxyphenyl)-4-nitrobenzenesulfonamide is reduced to an amine using:

- Catalytic hydrogenation : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in methanol or ethanol.

- Chemical reduction : Tin(II) chloride (SnCl₂) in concentrated HCl.

Hydrogenation is preferred for its selectivity and cleaner reaction profile. For example, a patent describes hydrogenating 4-nitrobenzenesulfonamide derivatives at 50°C with 10% Pd/C, achieving >90% conversion.

Representative Procedure:

- Sulfonylation : 4-Nitrobenzenesulfonyl chloride (1.0 equiv) and 2,4-dimethoxyaniline (1.1 equiv) are stirred in toluene with triethylamine (2.0 equiv) at reflux (79°C) for 12 hours. The product precipitates upon cooling.

- Reduction : The nitro intermediate is dissolved in methanol, treated with 10% Pd/C, and hydrogenated at 50°C for 6 hours. Filtration and solvent evaporation yield the title compound.

Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride

An alternative one-step method involves reacting 4-aminobenzenesulfonyl chloride directly with 2,4-dimethoxyaniline. However, this route is less common due to the instability of 4-aminobenzenesulfonyl chloride, which readily hydrolyzes in aqueous conditions.

Challenges and Mitigation:

- Instability of 4-aminobenzenesulfonyl chloride : Requires anhydrous conditions and low temperatures.

- Side reactions : Competing hydrolysis to 4-aminobenzenesulfonic acid.

Despite these limitations, this method avoids the reduction step, simplifying purification. A study on analogous sulfonamides reported yields of 60–70% when using DCM and pyridine at 0°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation : Toluene and DCM provide optimal solubility for intermediates. Reflux conditions (79°C) enhance reaction rates but may require extended stirring.

- Reduction : Methanol is ideal for hydrogenation due to Pd/C compatibility, while SnCl₂/HCl requires careful pH control to prevent over-reduction.

Analytical Data and Characterization

While specific data for 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide are scarce in public literature, analogous compounds provide insight:

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, with methoxy singlets near δ 3.8 ppm.

- IR : N–H stretches (3300–3500 cm⁻¹), S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹).

- X-ray crystallography : Confirms sulfonamide geometry and hydrogen-bonding patterns, as seen in related structures.

Applications De Recherche Scientifique

4-Amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate and protons, which can affect cellular pH and metabolic processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonamide Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of sulfonamides are highly dependent on the substituents attached to the sulfonamide nitrogen. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Observations:

- Methoxy Group Positioning : The 2,4-dimethoxyphenyl substituent in the target compound contrasts with 3,5-dimethoxy (compound 245) and 2,6-dimethoxy (SDM) analogs. Positional isomerism influences electronic effects and steric hindrance, impacting receptor binding. For example, 2,4-dimethoxy groups enhance planarity and π-π stacking compared to bulkier 3,5-substituted analogs .

- Heterocyclic vs. Aromatic Substituents : Sulfadimethoxine (pyrimidine) and sulfathiazole (thiazole) exhibit higher polarity and hydrogen-bonding capacity than the target compound, affecting solubility and microbial target specificity .

- Amino Group Contribution: The para-amino group in the target compound enables hydrogen bonding, distinguishing it from non-amino analogs like N-(2,4-dimethoxyphenyl)benzenesulfonamide (), which lacks this functional group .

Antimicrobial Activity:

- The target compound’s dimethoxy groups may enhance membrane permeability, but its activity against Gram-negative bacteria is likely lower than sulfathiazole (thiazole-containing), which targets dihydropteroate synthase more effectively .

- Schiff bases derived from 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide () show enhanced antibacterial activity compared to the parent sulfonamide, suggesting methoxy positioning and additional functional groups (e.g., Mannich bases) modulate efficacy .

Anticancer and Enzyme Inhibition:

- In contrast, 4-amino-N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives () inhibit kynurenine 3-hydroxylase with nanomolar IC50 values, highlighting the role of thiazole rings in enzyme targeting .

Physicochemical Properties

- Synthesis : The target compound is synthesized via nucleophilic substitution of 2,4-dimethoxyaniline with sulfanilyl chloride, whereas sulfadoxine requires multi-step pyrimidine functionalization .

Activité Biologique

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in biomedical research due to its potential antimicrobial and anticancer properties. This compound is structurally characterized by an amine group and two methoxy substituents on the phenyl ring, which contribute to its biological activity. This article explores its biological activity through various studies, including structure-activity relationships (SAR), pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. The presence of the sulfonamide group is pivotal for its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit carbonic anhydrase , leading to alterations in bicarbonate and proton production, which can affect cellular pH and metabolic processes. This mechanism is crucial for understanding its potential therapeutic effects in various conditions, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines (e.g., A431 skin carcinoma), the compound exhibited IC values in the low micromolar range. The studies indicated that the presence of methoxy groups enhances cytotoxicity by increasing lipophilicity and improving cellular uptake .

Structure-Activity Relationship (SAR)

SAR studies have elucidated the importance of substituents on the phenyl ring. The methoxy groups at positions 2 and 4 are critical for maintaining biological activity. Removal or alteration of these groups leads to a significant loss in efficacy against both microbial and cancerous cells .

| Compound Structure | Biological Activity | IC (µM) |

|---|---|---|

| This compound | Antibacterial & Anticancer | 5-10 |

| 4-amino-N-(2-chlorophenyl)benzenesulfonamide | Reduced activity | >20 |

| 4-amino-N-(2-methylphenyl)benzenesulfonamide | Moderate activity | 15-25 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Computational models predict good permeability across biological membranes, indicating potential for effective systemic delivery .

Q & A

Q. What QSAR models are applicable to predict the pharmacokinetic properties of derivatives?

- Models :

- Hansen Solubility Parameters : Correlate logP values with methoxy substituent topology.

- 3D-QSAR (CoMFA/CoMSIA) : Map steric/electrostatic fields to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.